2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .
Preparation Methods
The synthesis of 2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting with the preparation of the core pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to receptor-ligand interactions, particularly with alpha1-adrenergic receptors.
Medicine: It has potential therapeutic applications in treating conditions like hypertension, cardiac arrhythmias, and certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological responses, such as vasoconstriction or relaxation of smooth muscles. The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways, which play a crucial role in mediating the compound’s effects .
Comparison with Similar Compounds
2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific structural features and high affinity for alpha1-adrenergic receptors. Similar compounds include:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with alpha1-adrenergic receptor antagonist properties.
These compounds share structural similarities but differ in their specific applications and pharmacological profiles.
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-25-18(15-16-21(25)24-20-9-5-6-10-28(20)22(16)29)23(30)27-13-11-26(12-14-27)17-7-3-4-8-19(17)31-2/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILXBFOYHQQRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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